2-Chloro-6-phenylpyridine-4-carboxylic acid 2-Chloro-6-phenylpyridine-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 263270-36-6
VCID: VC5440408
InChI: InChI=1S/C12H8ClNO2/c13-11-7-9(12(15)16)6-10(14-11)8-4-2-1-3-5-8/h1-7H,(H,15,16)
SMILES: C1=CC=C(C=C1)C2=NC(=CC(=C2)C(=O)O)Cl
Molecular Formula: C12H8ClNO2
Molecular Weight: 233.65

2-Chloro-6-phenylpyridine-4-carboxylic acid

CAS No.: 263270-36-6

Cat. No.: VC5440408

Molecular Formula: C12H8ClNO2

Molecular Weight: 233.65

* For research use only. Not for human or veterinary use.

2-Chloro-6-phenylpyridine-4-carboxylic acid - 263270-36-6

Specification

CAS No. 263270-36-6
Molecular Formula C12H8ClNO2
Molecular Weight 233.65
IUPAC Name 2-chloro-6-phenylpyridine-4-carboxylic acid
Standard InChI InChI=1S/C12H8ClNO2/c13-11-7-9(12(15)16)6-10(14-11)8-4-2-1-3-5-8/h1-7H,(H,15,16)
Standard InChI Key HAXVJSNNEVHWQZ-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=NC(=CC(=C2)C(=O)O)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular and Structural Properties

2-Chloro-6-phenylpyridine-4-carboxylic acid belongs to the pyridine derivative family, featuring a six-membered aromatic ring with nitrogen at position 1, a chlorine atom at position 2, a phenyl group at position 6, and a carboxylic acid group at position 4. The IUPAC name, 2-chloro-6-phenylpyridine-4-carboxylic acid, reflects this substitution pattern. Its SMILES notation, C1=CC=C(C=C1)C2=NC(=CC(=C2)C(=O)O)Cl, provides a precise representation of its atomic connectivity.

Table 1: Key Physicochemical Properties

PropertyValue
CAS No.263270-36-6
Molecular FormulaC₁₂H₈ClNO₂
Molecular Weight233.65 g/mol
IUPAC Name2-chloro-6-phenylpyridine-4-carboxylic acid
SMILESC1=CC=C(C=C1)C2=NC(=CC(=C2)C(=O)O)Cl
InChI KeyHAXVJSNNEVHWQZ-UHFFFAOYSA-N

The compound’s planar structure enhances its ability to participate in π-π stacking interactions, which are critical in catalysis and molecular recognition.

Synthesis and Manufacturing

Conventional Synthesis Routes

The synthesis of 2-chloro-6-phenylpyridine-4-carboxylic acid typically involves multi-step reactions starting from pyridine precursors. A common approach includes:

  • Chlorination: Introduction of chlorine at position 2 using agents like phosphorus oxychloride (POCl₃).

  • Phenyl Group Incorporation: Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the phenyl moiety.

  • Carboxylic Acid Formation: Oxidation of a methyl or aldehyde group at position 4, often employing potassium permanganate (KMnO₄) or silver nitrate (AgNO₃).

Optimization Challenges

Yield optimization remains a challenge due to competing side reactions, such as over-chlorination or decarboxylation. Recent advances in catalytic systems, including copper(I) iodide and ligand-assisted palladium complexes, have improved selectivity and reduced reaction times.

Reactivity and Functionalization

Key Reaction Pathways

The compound’s carboxylic acid group enables diverse derivatization:

  • Esterification: Reaction with alcohols under acidic conditions to produce esters.

  • Amidation: Coupling with amines using carbodiimide reagents (e.g., EDC) to form amides.

  • Decarboxylation: Thermal or catalytic removal of CO₂ to generate 2-chloro-6-phenylpyridine, a precursor for further functionalization.

Catalytic Applications

Copper-catalyzed C–H acyloxylation reactions have been successfully applied to this compound, enabling direct functionalization of the pyridine ring. For example, using Cu(OAc)₂ as a catalyst, the aromatic C–H bond undergoes acyloxylation with carboxylic acids, yielding derivatives with enhanced bioactivity.

Pharmaceutical and Industrial Applications

Drug Development

The structural motif of 2-chloro-6-phenylpyridine-4-carboxylic acid is prevalent in molecules with anti-inflammatory, antimicrobial, and anticancer properties. Its derivatives are investigated as kinase inhibitors and protease antagonists, targeting diseases like rheumatoid arthritis and metastatic cancers.

Material Science

In polymer chemistry, the compound acts as a monomer for conductive polymers, leveraging its aromaticity and ability to form coordination complexes with metals.

Future Research Directions

  • Catalytic Diversity: Exploring nickel- or iron-based catalysts for sustainable synthesis.

  • Pharmacological Profiling: In vivo studies to validate hypothesized bioactivities.

  • Solubility Enhancement: Designing salts or co-crystals to improve aqueous solubility for drug formulations.

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